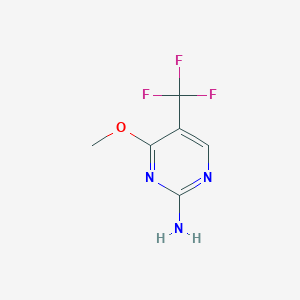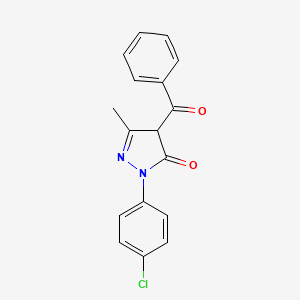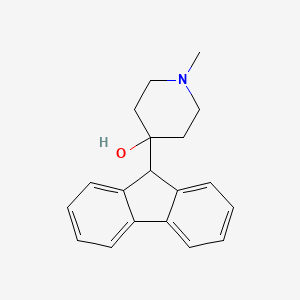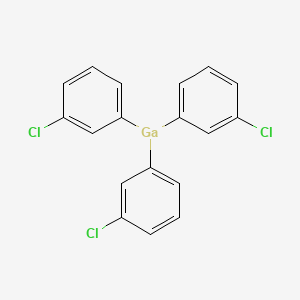
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound known for its unique electronic properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic solar cells and other optoelectronic devices .
Métodos De Preparación
The synthesis of 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Análisis De Reacciones Químicas
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified electronic properties .
Aplicaciones Científicas De Investigación
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects is primarily through its electronic properties. The compound has a deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage in organic solar cells. This property is crucial for the efficient conversion of light into electrical energy. Additionally, the compound’s structure allows for efficient intramolecular charge transfer, which is essential for its use in optoelectronic devices .
Comparación Con Compuestos Similares
2-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its combination of electron-donating diphenylamino and electron-withdrawing tricarbonitrile groups, which provide it with distinct electronic properties. Similar compounds include:
2-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has similar electronic properties but differs in its molecular structure.
2-(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile: Another compound with electron-donating and electron-withdrawing groups, used in similar applications.
These compounds share some properties with this compound but differ in their specific applications and efficiencies.
Propiedades
Fórmula molecular |
C29H18N4S |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[5-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C29H18N4S/c30-19-23(20-31)28(21-32)29-18-17-27(34-29)16-13-22-11-14-26(15-12-22)33(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H/b16-13+ |
Clave InChI |
OWZNKJCKQYFHGR-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(S4)C(=C(C#N)C#N)C#N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)

![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)


![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)

